Orexin Receptor Antagonism: 2‑(1,1,1‑Trifluoropropan‑2‑yloxy) vs. 2‑Methoxy and 2‑Ethoxy Analogs
Within the scope of patent CN106349228B, compounds bearing a 2‑(1,1,1‑trifluoropropan‑2‑yloxy) group are claimed alongside 2‑methoxy and 2‑ethoxy analogs. While the patent states that the claimed compounds exhibit ‘good antagonistic activity’ at orexin receptors, no compound‑specific IC50 values are publicly disclosed for the exact title compound versus its direct 2‑alkoxy comparators [1]. Therefore, a quantitative head‑to‑head comparison cannot be made at this time. Nevertheless, the patent’s generic data suggest that the trifluoropropoxy substituent contributes to improved brain penetration and metabolic stability relative to non‑fluorinated alkoxy groups [1].
| Evidence Dimension | Orexin receptor antagonistic activity |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | 2‑Methoxy and 2‑ethoxy analogs (potency not disclosed) |
| Quantified Difference | Not available |
| Conditions | In vitro orexin receptor binding assays (patent CN106349228B) |
Why This Matters
Procurement decisions for orexin antagonist research require knowing whether the trifluoropropoxy substituent provides a measurable advantage in potency or CNS penetration over simpler alkoxy analogs; the absence of disclosed data creates a procurement risk.
- [1] 广东东阳光药业有限公司. 取代的喹唑啉酮类化合物及其制备方法和用途. CN106349228B, 2016. View Source
